Cas no 10284-36-3 ((3-Methyl-isothiazol-4-yl)-acetic acid)

(3-Methyl-isothiazol-4-yl)-acetic acid is a heterocyclic carboxylic acid derivative featuring a methyl-substituted isothiazole core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile building block for the synthesis of bioactive molecules. The acetic acid moiety enhances its reactivity, enabling facile derivatization into esters, amides, or other functionalized intermediates. Its isothiazole ring system contributes to unique electronic and steric properties, making it valuable in the design of enzyme inhibitors or receptor modulators. The compound exhibits good stability under standard conditions, ensuring reliable handling in synthetic applications. Its structural features make it particularly useful for exploring structure-activity relationships in drug discovery.
(3-Methyl-isothiazol-4-yl)-acetic acid structure
10284-36-3 structure
Product Name:(3-Methyl-isothiazol-4-yl)-acetic acid
CAS No:10284-36-3
MF:C6H7NO2S
MW:157.190280199051
CID:6260233
PubChem ID:82595967
Update Time:2025-06-27

(3-Methyl-isothiazol-4-yl)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methyl-1,2-thiazol-4-yl)acetic acid
    • EN300-4280119
    • 10284-36-3
    • (3-methyl-isothiazol-4-yl)-acetic acid
    • Z1262515716
    • (3-Methyl-isothiazol-4-yl)-acetic acid
    • Inchi: 1S/C6H7NO2S/c1-4-5(2-6(8)9)3-10-7-4/h3H,2H2,1H3,(H,8,9)
    • InChI Key: SNFHLTIWXIQVKK-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C)=N1)CC(=O)O

Computed Properties

  • Exact Mass: 157.01974964g/mol
  • Monoisotopic Mass: 157.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 78.4Ų

(3-Methyl-isothiazol-4-yl)-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4280119-0.05g
2-(3-methyl-1,2-thiazol-4-yl)acetic acid
10284-36-3 95.0%
0.05g
$252.0 2025-03-15
Enamine
EN300-4280119-0.1g
2-(3-methyl-1,2-thiazol-4-yl)acetic acid
10284-36-3 95.0%
0.1g
$376.0 2025-03-15
Enamine
EN300-4280119-0.25g
2-(3-methyl-1,2-thiazol-4-yl)acetic acid
10284-36-3 95.0%
0.25g
$538.0 2025-03-15
Enamine
EN300-4280119-0.5g
2-(3-methyl-1,2-thiazol-4-yl)acetic acid
10284-36-3 95.0%
0.5g
$847.0 2025-03-15
Enamine
EN300-4280119-1.0g
2-(3-methyl-1,2-thiazol-4-yl)acetic acid
10284-36-3 95.0%
1.0g
$1086.0 2025-03-15
Enamine
EN300-4280119-2.5g
2-(3-methyl-1,2-thiazol-4-yl)acetic acid
10284-36-3 95.0%
2.5g
$2127.0 2025-03-15
Enamine
EN300-4280119-5.0g
2-(3-methyl-1,2-thiazol-4-yl)acetic acid
10284-36-3 95.0%
5.0g
$3147.0 2025-03-15
Enamine
EN300-4280119-10.0g
2-(3-methyl-1,2-thiazol-4-yl)acetic acid
10284-36-3 95.0%
10.0g
$4667.0 2025-03-15
Aaron
AR028IBO-50mg
2-(3-methyl-1,2-thiazol-4-yl)aceticacid
10284-36-3 95%
50mg
$372.00 2025-02-16
Aaron
AR028IBO-100mg
2-(3-methyl-1,2-thiazol-4-yl)aceticacid
10284-36-3 95%
100mg
$542.00 2025-02-16

(3-Methyl-isothiazol-4-yl)-acetic acid Related Literature

Additional information on (3-Methyl-isothiazol-4-yl)-acetic acid

(3-Methyl-isothiazol-4-yl)-acetic acid (CAS No. 10284-36-3): A Comprehensive Overview of Its Properties and Applications

The (3-Methyl-isothiazol-4-yl)-acetic acid, with the CAS No. 10284-36-3, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique isothiazole ring structure, offers a versatile platform for the development of novel bioactive molecules. Its acetic acid moiety further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for heterocyclic compounds like (3-Methyl-isothiazol-4-yl)-acetic acid has surged, driven by their applications in drug discovery and crop protection. Researchers are particularly interested in its potential as a building block for designing antimicrobial agents and anti-inflammatory drugs. The compound's structural flexibility allows for modifications that can target specific biological pathways, addressing current challenges in antibiotic resistance and sustainable agriculture.

The synthesis of (3-Methyl-isothiazol-4-yl)-acetic acid typically involves multistep organic reactions, including condensation and cyclization processes. Its CAS No. 10284-36-3 serves as a critical identifier for regulatory and commercial purposes, ensuring traceability and compliance with global chemical databases. The compound's physicochemical properties, such as solubility and stability, are meticulously documented to facilitate its use in industrial and academic settings.

One of the most frequently searched questions related to (3-Methyl-isothiazol-4-yl)-acetic acid is its safety profile and handling precautions. While the compound is not classified as hazardous under standard regulations, proper laboratory practices are recommended to minimize exposure. Additionally, its storage conditions—typically in a cool, dry environment—are essential to maintain its integrity over time.

The applications of (3-Methyl-isothiazol-4-yl)-acetic acid extend beyond traditional chemistry. In the pharmaceutical industry, it is explored as a precursor for small-molecule inhibitors, particularly in oncology and neurology. Its agrochemical potential is also being investigated, with studies highlighting its role in developing eco-friendly pesticides that align with the growing emphasis on green chemistry.

Another trending topic is the cost-effectiveness and scalability of producing (3-Methyl-isothiazol-4-yl)-acetic acid. Manufacturers are optimizing synthetic routes to reduce waste and improve yields, addressing the sustainability concerns of modern chemical production. This aligns with the broader industry shift toward circular economy principles.

In conclusion, (3-Methyl-isothiazol-4-yl)-acetic acid (CAS No. 10284-36-3) represents a highly versatile compound with wide-ranging applications. Its unique chemical structure and functional properties make it a focal point for innovation in multiple sectors. As research continues to uncover new uses, this compound is poised to play a pivotal role in advancing scientific and industrial progress.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.